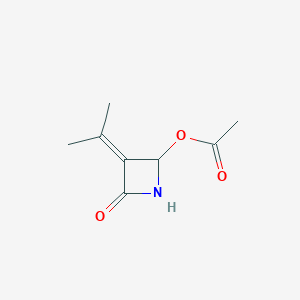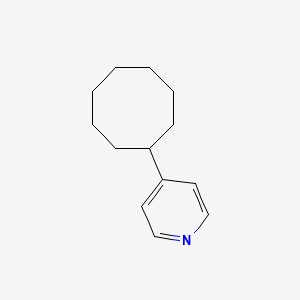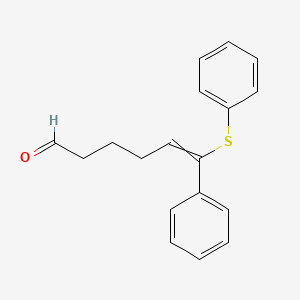
6-Phenyl-6-(phenylsulfanyl)hex-5-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-6-(phenylsulfanyl)hex-5-enal is an organic compound with the molecular formula C18H18OS. It is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a hexenal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-6-(phenylsulfanyl)hex-5-enal typically involves the reaction of a phenyl-substituted hexenal with a phenylsulfanyl reagent. One common method is the nucleophilic addition of a phenylsulfanyl anion to a hexenal derivative, followed by oxidation to form the desired aldehyde. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-6-(phenylsulfanyl)hex-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Formation of 6-Phenyl-6-(phenylsulfanyl)hexanoic acid.
Reduction: Formation of 6-Phenyl-6-(phenylsulfanyl)hexanol.
Substitution: Formation of various substituted hexenal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-6-(phenylsulfanyl)hex-5-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Phenyl-6-(phenylsulfanyl)hex-5-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylhex-5-enal: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.
6-(Phenylsulfanyl)hex-5-enal: Similar structure but without the additional phenyl group, affecting its overall reactivity and applications.
Uniqueness
6-Phenyl-6-(phenylsulfanyl)hex-5-enal is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
106112-52-1 |
|---|---|
Molekularformel |
C18H18OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
6-phenyl-6-phenylsulfanylhex-5-enal |
InChI |
InChI=1S/C18H18OS/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-2,4-7,10-15H,3,8-9H2 |
InChI-Schlüssel |
ZZIBIRKEUQTBKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCCCC=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
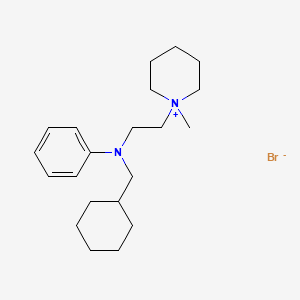
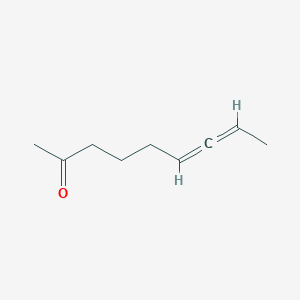
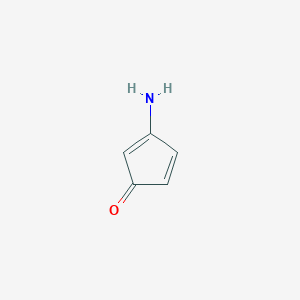

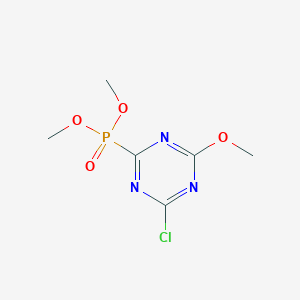

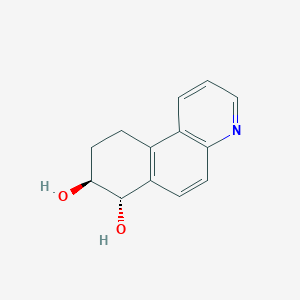
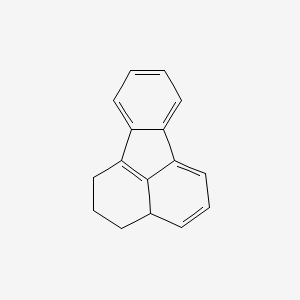
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
